N-甲基琥珀酰亚胺

描述

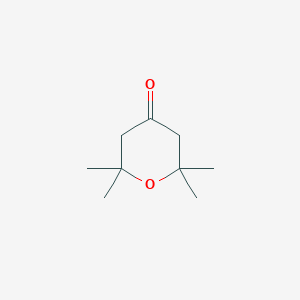

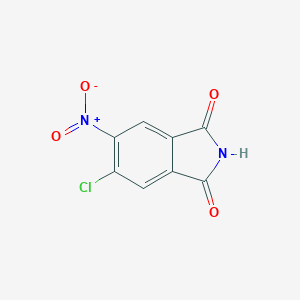

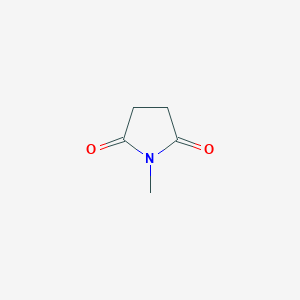

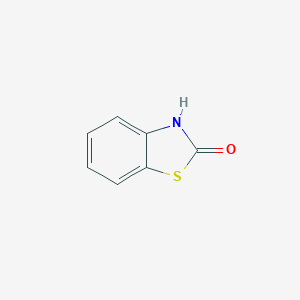

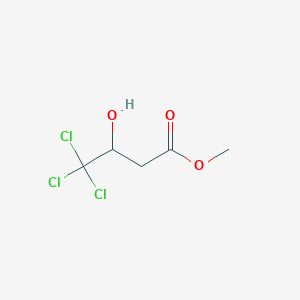

N-Methylsuccinimide is a chemical compound that is related to succinimide, with a methyl group attached to the nitrogen atom. It is a derivative of succinic acid and is known for its applications in various chemical reactions and as a reagent in organic synthesis. The molecular structure of N-methylsuccinimide has been studied using gas-phase electron diffraction and quantum-chemical methods, revealing a planar skeleton likely due to the conjugation of the nitrogen atom with two carbonyl groups .

Synthesis Analysis

The synthesis of N-methylsuccinimide and its derivatives has been explored in several studies. For instance, N-phenylsuccinimide, a related compound, can be synthesized using a microwave-assisted technique, which significantly reduces the reaction time and is considered more environmentally friendly due to the absence of solvents . Additionally, N-hydroxysuccinimide, another derivative, can be synthesized in aqueous phase with high yield and purity under specific conditions . The synthesis of N-methylsuccinimide itself is not directly detailed in the provided papers, but the methodologies for related compounds suggest that similar approaches could be applied.

Molecular Structure Analysis

The molecular structure of N-methylsuccinimide has been thoroughly investigated. Gas-phase electron diffraction studies have shown that the molecule is planar, with the planarity attributed to the conjugation between the nitrogen atom and the carbonyl groups . Quantum-chemical calculations support these findings and provide detailed insights into the equilibrium geometric parameters of the molecule .

Chemical Reactions Analysis

N-Methylsuccinimide and its derivatives are involved in various chemical reactions. For example, N-hydroxysuccinimide esters are used in protein cross-linking, demonstrating high efficiency at physiological pH . These esters can also react with free amino acids to form N-acylamino acids . Moreover, N-methylsuccinimide derivatives have been used as chiral auxiliaries in asymmetric Diels-Alder reactions, yielding products of opposite configuration when derived from (S)-malic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylsuccinimide derivatives have been studied, including their solvatochromic properties and solute-solvent interactions . The electronic effects of substituents on the UV–Vis absorption and NMR spectra have been analyzed, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) has been discussed based on quantum-chemical calculations . The molecular electrostatic potential surface map has also been calculated to estimate the chemical activity of the molecule .

科学研究应用

生物标记评估

N-甲基琥珀酰亚胺已被评估为接触 N-甲基-2-吡咯烷酮 (NMP,一种工业化学品) 的生物标记。研究调查了接触 NMP 后其在人血浆和尿液中的存在。这些研究旨在确定 N-甲基琥珀酰亚胺作为 NMP 接触的可靠指标,因为它存在于尿液和血浆等生物样本中 (Akesson, Carnerup, & Jönsson, 2004); (Jönsson & Akesson, 2001)。

分子结构分析

已使用气相电子衍射和量子化学方法对 N-甲基琥珀酰亚胺的分子结构进行了研究。这项研究提供了对其平面分子骨架和 N 原子与两个 C=O 键共轭引起的结构效应的见解 (Vogt 等人,2008 年)。

环境毒性评估

N-甲基琥珀酰亚胺已被评估其环境毒性,特别是作为 NMP 氧化的副产物。使用 Microtox 毒性测定评估了甲基琥珀酰亚胺的毒性,表明其显着毒性和对工业过程水处理的影响 (Campbell & Striebig, 1999)。

职业健康监测

在职业健康背景下,研究了 NMP 及其代谢产物(包括 N-甲基琥珀酰亚胺)的吸入和皮肤吸收。这项研究对于了解工作场所的接触水平和制定适当的安全措施至关重要 (Bader 等人,2007 年)。

癫痫治疗研究

历史上,N-甲基琥珀酰亚胺的衍生物,如 α-乙基-α-甲基琥珀酰亚胺,已被研究其治疗癫痫的潜力。这些研究的重点是评估此类化合物在控制癫痫症状方面的疗效和安全性 (Zimmerman & Burgemeister, 1958)。

代谢途径调查

有研究表明 NMP 在人体的主要代谢途径,其中 N-甲基琥珀酰亚胺是一种关键代谢物。了解这些代谢途径对于评估接触 NMP 的生物影响至关重要 (Akesson & Jönsson, 1997)。

作用机制

Target of Action

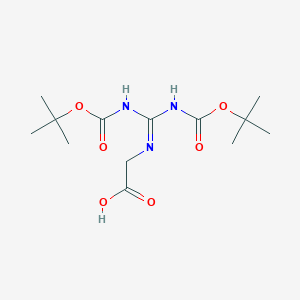

N-Methylsuccinimide is a metabolite of N-methyl-2-pyrrolidone (NMP) It’s known to form hydrogen-bonded complexes with phenols .

Mode of Action

It’s known to interact with phenols, forming hydrogen-bonded complexes . This interaction could potentially influence the function of phenolic compounds in biological systems.

Biochemical Pathways

Its presence in plasma and urine can be used as a biomarker of exposure to nmp , suggesting that it may be involved in the metabolic pathways of NMP.

Pharmacokinetics

It’s known that n-methylsuccinimide can be detected in plasma and urine following exposure to nmp , indicating that it is absorbed and metabolized in the body, and subsequently excreted.

Result of Action

Its presence in plasma and urine following exposure to NMP suggests that it may have a role in the body’s response to NMP .

安全和危害

N-Methylsuccinimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEACNNYFNZCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149902 | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000192 [mmHg] | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1121-07-9 | |

| Record name | N-Methylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT9GT286W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Methylsuccinimide?

A1: N-Methylsuccinimide has a molecular formula of C5H7NO2 and a molecular weight of 113.11 g/mol. []

Q2: Are there any spectroscopic data available for N-Methylsuccinimide?

A2: Yes, researchers have used infrared spectrometry to study hydrogen bond complexes between N-Methylsuccinimide and phenols. [] Gas-phase electron diffraction (GED) has also been employed to study its molecular structure. []

Q3: What is the thermal stability of N-Methylsuccinimide?

A3: Polymers containing N-Methylsuccinimide functional groups exhibit good thermal stability, with decomposition temperatures (Td) ranging from 304 °C to 344 °C. []

Q4: How does N-Methylsuccinimide react with nucleophilic reagents compared to 2,4-Azetidinedione?

A4: While 2,4-Azetidinedione undergoes ring-cleaved additions with nucleophiles, N-Methylsuccinimide primarily forms addition products at the carbonyl group. []

Q5: Can N-Methylsuccinimide be used in catalytic substrate oxidation?

A5: Yes, research shows that N-Methylpyrrolidinone, the precursor to N-Methylsuccinimide, can participate in a catalytic cycle with O2 and H2 in the presence of transition metal catalysts. This system regenerates hydroperoxide, which can oxidize substrates like triphenylphosphine, yielding N-Methylsuccinimide as a product. []

Q6: Is N-Methylsuccinimide involved in Aspartic Acid racemization?

A6: Yes, N-Methylsuccinimide serves as a model compound for studying the enolization of succinimide intermediates, a key step in the racemization of Aspartic Acid residues in peptides and proteins. []

Q7: Can N-Methylsuccinimide be used as a ligand in catalysis?

A7: Yes, N-Methylsuccinimide, along with its derivative N-chlorosuccinimide (NCS), can act as dicarbonyl ligands for gold catalysts. These ligands enhance the dispersion of gold species, suppress the reduction of gold cations, and reduce carbon deposition in acetylene hydrochlorination reactions. []

Q8: How do structural modifications of N-Methylsuccinimide derivatives affect their anticonvulsant activity?

A8: Research has shown that the anticonvulsant activity of N-alkoxycarbonyl-α-amino-N-methylsuccinimides is influenced by the N-alkoxycarbonyl group and stereochemistry. For instance, (S)-N-ethoxycarbonyl-alpha-amino-N-methyl-succinimide showed the highest activity against pentylenetetrazole (PTZ)-induced seizures. [, , , ]

Q9: Do N-Cbz-α-aminosuccinimide derivatives exhibit anticonvulsant activity?

A9: Yes, a series of N-Cbz-α-aminosuccinimides, synthesized from (R)- and (S)-N-Cbz-aspartic acid, displayed significant anticonvulsant activities in both maximal electroshock seizure (MES) and PTZ tests. The pharmacological effects were dependent on the N-substituted alkyl chain length and stereochemistry. [, ]

Q10: What are the major metabolites of N-Methyl-2-pyrrolidone (NMP) in humans?

A10: The major metabolites of NMP in humans are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-Methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). []

Q11: What is the relative toxicity of N-Methylsuccinimide compared to other NMP oxidation products?

A11: Studies using the Microtox toxicity assay revealed that N-Methylsuccinimide is more toxic than NMP itself and other identifiable oxidation products, including succinimide and various amines. []

Q12: How does the developmental toxicity of N-Methylsuccinimide compare to other NMP metabolites?

A12: While 5-HNMP and 2-HMSI showed minimal developmental toxicity in rats, N-Methylsuccinimide caused significant developmental toxicity, including increased post-implantation loss, external and visceral malformations, reduced fetal weight, and skeletal variations. []

Q13: Which NMP metabolite is the preferred biomarker for NMP exposure?

A13: Due to its longer half-life and consistent kinetics regardless of NMP dilution, 2-hydroxy-N-methylsuccinimide (2-HMSI) is recommended as a more reliable biomarker for NMP exposure compared to 5-HNMP. [, , , , ]

Q14: What analytical methods are used to determine N-Methylsuccinimide and other NMP metabolites in biological samples?

A14: Several methods are employed, including gas chromatography/mass spectrometry (GC/MS) [, , ], micellar electrokinetic capillary chromatography (MEKC) [], and liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS). [, , ]

Q15: How does liquefied sewage sludge decompose in supercritical water, and what is the role of N-Methylsuccinimide?

A15: During the decomposition of liquefied sewage sludge in supercritical water, N-Methylsuccinimide is detected as a heterocyclic compound in the liquid phase. It is believed to form from carboxylic acids and amides originating from saccharides and proteins. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)